![molecular formula C11H14O3 B231896 2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)
2-[Hydroxy(phenyl)methyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(phenyl)methyl]butanoic acid, also known as mandelic acid, is a white crystalline powder that is widely used in the pharmaceutical and cosmetic industries. It is a chiral molecule that occurs naturally in bitter almonds and is synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-[Hydroxy(phenyl)methyl]butanoic acid acid is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell walls and membranes. It also has antioxidant properties that help to protect cells from oxidative damage by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
Mandelic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It also has been shown to increase the activity of antioxidant enzymes and reduce lipid peroxidation. Furthermore, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has been found to have a depigmenting effect on the skin, making it a potential ingredient in skin whitening and brightening products.
Avantages Et Limitations Des Expériences En Laboratoire
Mandelic acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has some limitations for lab experiments. It is a chiral molecule, which means that it exists in two enantiomeric forms. This can make it challenging to study its biological effects accurately. Additionally, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has limited solubility in water, which can affect its bioavailability and absorption.
Orientations Futures
There are several future directions for research on 2-[Hydroxy(phenyl)methyl]butanoic acid acid. One area of interest is its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another area of research is its use in skin whitening and brightening products. Additionally, further studies are needed to understand the mechanism of action of 2-[Hydroxy(phenyl)methyl]butanoic acid acid and its enantiomers fully. Finally, the development of new synthesis methods for 2-[Hydroxy(phenyl)methyl]butanoic acid acid could lead to more cost-effective and environmentally friendly production processes.
Conclusion
In conclusion, 2-[Hydroxy(phenyl)methyl]butanoic acid acid is a chiral molecule that has various scientific research applications, including antimicrobial, anti-inflammatory, and antioxidant properties. It is synthesized through various methods, with the hydrolysis of mandelonitrile being the most common. Although it has several advantages for lab experiments, such as low toxicity and stability, it also has some limitations, such as its chiral nature and limited solubility. Future research on 2-[Hydroxy(phenyl)methyl]butanoic acid acid should focus on its potential as a therapeutic agent, its use in skin whitening and brightening products, and the development of new synthesis methods.
Méthodes De Synthèse
There are several methods of synthesizing 2-[Hydroxy(phenyl)methyl]butanoic acid acid, including the hydrolysis of mandelonitrile, the oxidation of benzaldehyde, and the racemization of L-2-[Hydroxy(phenyl)methyl]butanoic acid acid. The most common method is the hydrolysis of mandelonitrile, which involves the reaction of mandelonitrile with water and acid to produce 2-[Hydroxy(phenyl)methyl]butanoic acid acid and ammonia. The yield of this method is high, and the process is relatively simple and cost-effective.
Applications De Recherche Scientifique
Mandelic acid has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to inhibit the growth of various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Mandelic acid has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-[hydroxy(phenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-9(11(13)14)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2H2,1H3,(H,13,14) |
Clé InChI |
DWAHQOXLHCVMBE-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC=CC=C1)O)C(=O)O |
SMILES canonique |
CCC(C(C1=CC=CC=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



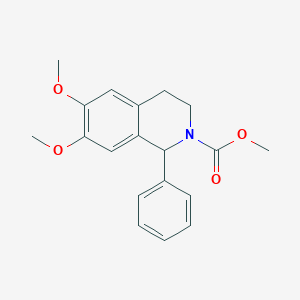
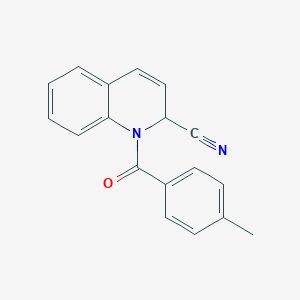
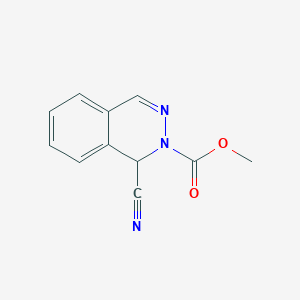


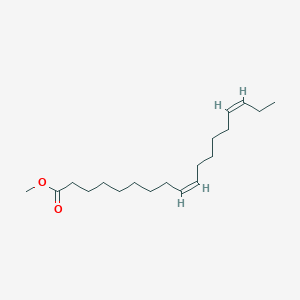
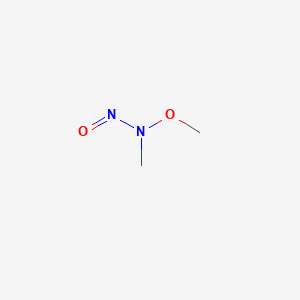
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)


![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)

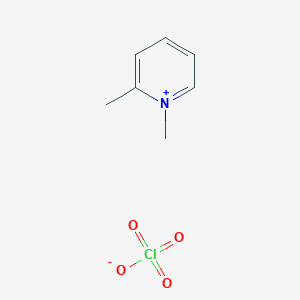
![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)